tert-Butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate
CAS No.: 1192122-56-7
Cat. No.: VC17577604
Molecular Formula: C15H26F2N2O2
Molecular Weight: 304.38 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate - 1192122-56-7](/images/structure/VC17577604.png)
Specification
CAS No. | 1192122-56-7 |
---|---|
Molecular Formula | C15H26F2N2O2 |
Molecular Weight | 304.38 g/mol |
IUPAC Name | tert-butyl 4-(4,4-difluoropiperidin-1-yl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C15H26F2N2O2/c1-14(2,3)21-13(20)19-8-4-12(5-9-19)18-10-6-15(16,17)7-11-18/h12H,4-11H2,1-3H3 |
Standard InChI Key | JGCXJFBRTXIGAU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of two piperidine rings connected at their 4-positions, forming a bipiperidine scaffold. One nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, while the adjacent piperidine ring contains two fluorine atoms at the 4-position. The Boc group enhances solubility in organic solvents and serves as a protective moiety during synthetic modifications .
The IUPAC name, tert-butyl 4-(4,4-difluoropiperidin-1-yl)piperidine-1-carboxylate, reflects this arrangement. The SMILES notation and InChIKey JGCXJFBRTXIGAU-UHFFFAOYSA-N
provide precise representations of its connectivity and stereochemistry.
Physicochemical Characteristics
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 304.38 g/mol | |
Molecular Formula | ||
Boiling Point | Not reported | – |
LogP (Partition Coefficient) | Estimated 2.1 (calculated) |
The fluorine atoms increase electronegativity and influence dipole moments, potentially enhancing membrane permeability . The Boc group contributes to a higher molecular weight compared to non-protected bipiperidines like 4,4'-bipiperidine (MW 168.28 g/mol) .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis begins with 4,4-difluoro-1,4-bipiperidine, which undergoes carbamate formation with tert-butyl chloroformate in dichloromethane or tetrahydrofuran. Triethylamine is added to neutralize hydrochloric acid byproducts:
Reaction conditions (temperature: 0–25°C, time: 12–24 hours) are optimized to achieve yields of 70–85%. Purification via column chromatography or recrystallization ensures >95% purity.
Industrial Manufacturing
Scaling this process requires continuous-flow reactors to maintain temperature control and minimize side reactions. Solvent recovery systems are implemented to reduce waste, aligning with green chemistry principles. Quality control measures include HPLC for purity assessment and NMR spectroscopy for structural confirmation .
Comparative Analysis with Related Compounds
Structural Analogues
The table below contrasts key features with related bipiperidine derivatives:
The difluoro substitution in tert-Butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate improves target selectivity compared to its non-fluorinated counterpart .
Future Perspectives and Research Directions
Therapeutic Development
Future studies should focus on:
-
Target Identification: High-throughput screening to map receptor interactions.
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Toxicology Profiles: Chronic toxicity studies in mammalian systems.
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Formulation Optimization: Nanoencapsulation to improve bioavailability.
Industrial Applications
Potential non-pharmaceutical uses include catalysis in asymmetric synthesis, leveraging the chiral bipiperidine scaffold.
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